An In-Depth Technical Guide to the Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
An In-Depth Technical Guide to the Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, an isopropyl group, and a methoxy group, imparts specific physicochemical properties that are of interest for the development of novel molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development.
This technical guide provides a detailed overview of the essential analytical techniques and protocols for the thorough characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure the structural elucidation and purity assessment of the compound with a high degree of confidence.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for all characterization efforts.
Caption: Workflow for NMR sample preparation and data acquisition.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm and a longer acquisition time or a higher sample concentration are typically required.
-
¹⁹F NMR: A dedicated fluorine probe or a multinuclear probe is necessary. The spectral width should be set to cover the expected range for aromatic fluorine compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern upon ionization.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 294. The presence of iodine (a monoisotopic element with mass 127) will make this peak easily identifiable.
-
Fragmentation Pattern: The fragmentation of ethers often occurs alpha to the oxygen atom. [1]For this molecule, common fragmentation pathways may include:
-
Loss of a methyl group (•CH₃) from the methoxy group, resulting in a fragment at m/z = 279.
-
Loss of an isopropyl group (•CH(CH₃)₂) resulting in a fragment at m/z = 251.
-
Cleavage of the C-I bond, leading to a fragment at m/z = 167.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For gas chromatography-mass spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable.
Caption: Workflow for mass spectrometry analysis.
Instrumental Techniques:
-
Electron Ionization (EI): A common technique for volatile compounds that often provides a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, which typically yields a strong molecular ion peak with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100-3000 | Aromatic C-H | Stretch |
| 2970-2850 | Aliphatic C-H (isopropyl, methoxy) | Stretch |
| 1600-1585 & 1500-1400 | Aromatic C=C | Stretch |
| 1250 & 1050 | Aryl-O-CH₃ (ether) | Asymmetric & Symmetric Stretch |
| 1200-1000 | C-F | Stretch |
| 900-675 | Aromatic C-H | Out-of-plane bend |
Rationale for Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. [2]The aliphatic C-H stretches from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1400 cm⁻¹ region. [2]Phenyl alkyl ethers typically show two strong C-O stretching absorbances. [3]The out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic ring. [4][5]
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Solution: A dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
Conclusion
The comprehensive characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene requires a multi-technique approach, with NMR spectroscopy, mass spectrometry, and IR spectroscopy each providing critical pieces of structural information. By following the detailed protocols and interpreting the data based on sound scientific principles and comparison with related structures, researchers can confidently verify the identity and purity of this compound, enabling its successful application in further scientific endeavors.
References
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of York. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
Cappas, J., Caraus, E., Chandra, S., Flores, J. A., Jorgensen, E. F., Khan, S. N., ... & Kharas, G. B. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Higgs, M. A., Ho, K. C., Huffman, K. N., Johnson, A. L., Kapica, P., Knight, M. A., ... & Kharas, G. B. (2022). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
IR Spectrum: Aromatics. (n.d.). Química Orgánica. Retrieved from [Link]
Sources
- 1. 4-Isopropylanisole(4132-48-3) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum [chemicalbook.com]
